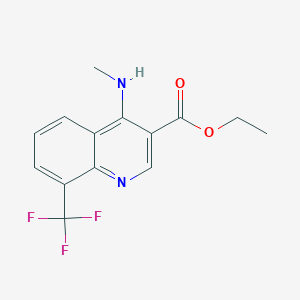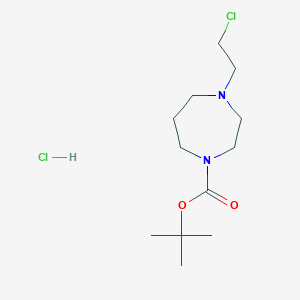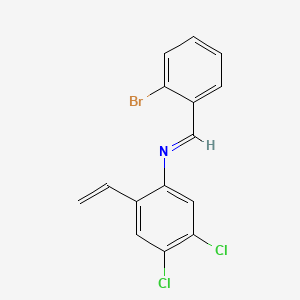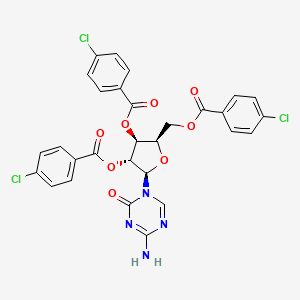
2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’,5’-Tri-O-(p-chlorobenzoyl)-5-azacytidine is a synthetic compound that has garnered significant attention in the fields of chemistry and biomedicine. This compound is characterized by the presence of three p-chlorobenzoyl groups attached to the ribofuranosyl moiety and a 5-azacytidine base. It is primarily used in the synthesis of antiviral agents and other nucleoside analogs due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,5’-Tri-O-(p-chlorobenzoyl)-5-azacytidine typically involves the protection of the hydroxyl groups of ribofuranose with p-chlorobenzoyl groupsThe reaction conditions often include the use of solvents such as dichloromethane and ethyl acetate, and the reactions are carried out at low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
In an industrial setting, the production of 2’,3’,5’-Tri-O-(p-chlorobenzoyl)-5-azacytidine involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pH, and solvent composition. The final product is typically purified using techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2’,3’,5’-Tri-O-(p-chlorobenzoyl)-5-azacytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of deprotected nucleosides.
Substitution: The p-chlorobenzoyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various nucleoside analogs, which are crucial intermediates in the synthesis of antiviral and anticancer agents .
Aplicaciones Científicas De Investigación
2’,3’,5’-Tri-O-(p-chlorobenzoyl)-5-azacytidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of nucleoside metabolism and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of antiviral and anticancer drugs.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Mecanismo De Acción
The mechanism of action of 2’,3’,5’-Tri-O-(p-chlorobenzoyl)-5-azacytidine involves its incorporation into nucleic acids, where it interferes with DNA and RNA synthesis. This leads to the inhibition of viral replication and the induction of apoptosis in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in nucleoside metabolism .
Comparación Con Compuestos Similares
2’,3’,5’-Tri-O-(p-chlorobenzoyl)-5-azacytidine is unique due to its specific structural modifications, which confer enhanced stability and bioactivity compared to other nucleoside analogs. Similar compounds include:
- 2’,3’,5’-Tri-O-benzoyl-5-azacytidine
- 2’,3’,5’-Tri-O-(p-methoxybenzoyl)-5-azacytidine
- 2’,3’,5’-Tri-O-(p-nitrobenzoyl)-5-azacytidine
These compounds share similar core structures but differ in the nature of the protecting groups, which can influence their reactivity and biological activity .
Propiedades
Fórmula molecular |
C29H21Cl3N4O8 |
|---|---|
Peso molecular |
659.9 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate |
InChI |
InChI=1S/C29H21Cl3N4O8/c30-18-7-1-15(2-8-18)25(37)41-13-21-22(43-26(38)16-3-9-19(31)10-4-16)23(44-27(39)17-5-11-20(32)12-6-17)24(42-21)36-14-34-28(33)35-29(36)40/h1-12,14,21-24H,13H2,(H2,33,35,40)/t21-,22+,23-,24-/m1/s1 |
Clave InChI |
PDEGTVKZIHQCML-UEQSERJNSA-N |
SMILES isomérico |
C1=CC(=CC=C1C(=O)OC[C@@H]2[C@@H]([C@H]([C@@H](O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl)Cl |
SMILES canónico |
C1=CC(=CC=C1C(=O)OCC2C(C(C(O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[4-(3-Chloropropanoyl)-3,4-dihydroquinoxalin-1(2h)-yl]methylidene}propanedinitrile](/img/structure/B15062519.png)
![tert-Butyl 3-((1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate](/img/structure/B15062525.png)

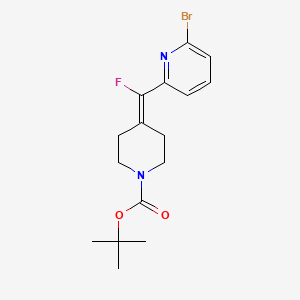
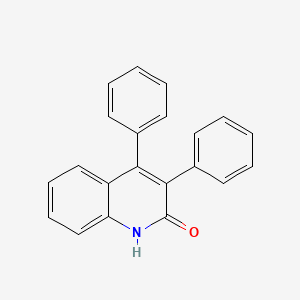
![6-Chloro-2-(2,6-dichloro-3,5-dimethoxyphenyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B15062560.png)

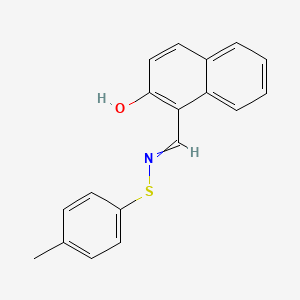
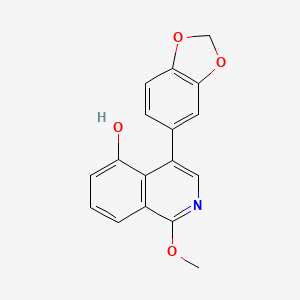

![ethyl (2E)-3-{5-bromo-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B15062596.png)
